![molecular formula C21H19ClN4O3S B2484927 (E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 886918-55-4](/img/structure/B2484927.png)
(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of compounds related to "(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one" involves nucleophilic addition reactions, condensation, and modifications of piperazine and benzothiazole derivatives. Ahmed et al. (2017) describe a method involving the nucleophilic addition of benzoyl isothiocyanate to synthesize related compounds, characterized by spectroscopic techniques like IR, NMR, and mass spectrometry (Ahmed, Molvi, & Khan, 2017).
Scientific Research Applications
Antiviral and Antimicrobial Activities
- A study on urea and thiourea derivatives of piperazine doped with febuxostat, which are structurally related to the compound , showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Anti-Inflammatory Activity
- Novel derivatives of piperazine, structurally similar to the compound, were synthesized and evaluated for their anti-inflammatory activities using in-vitro and in-vivo models, showing significant results (Ahmed et al., 2017).
Antimicrobial and Antitubercular Agents
- Derivatives of the compound displayed moderate to good antimicrobial activity in vitro. Some compounds in this category were also found to be potent antitubercular agents (Mhaske et al., 2014); (Jallapally et al., 2014).
Dual Antidepressant Drugs
- Compounds derived from benzo[b]thiophene and piperazine showed promise as dual antidepressant drugs due to their in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).
Pesticidal Activities
- A study involving the synthesis of derivatives of the compound showed potent pesticidal activities, particularly against mosquito larvae and a phytopathogenic fungus, indicating potential applications in agriculture (Choi et al., 2015).
Anticancer Evaluation
- Some derivatives of the compound, particularly those with a piperazine substituent, exhibited significant anticancer activity in vitro against various cancer cell lines, suggesting potential applications in cancer therapy (Turov, 2020).
Antiamoebic and Antigiardial Activities
- Novel hybrid molecules derived from antiparasitic precursors, related to the compound, demonstrated potent antiamoebic and antigiardial activities, indicating their potential as antiparasitic agents (Saadeh et al., 2009).
properties
IUPAC Name |
(E)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-14-17(22)6-7-18-20(14)23-21(30-18)25-11-9-24(10-12-25)19(27)8-5-15-3-2-4-16(13-15)26(28)29/h2-8,13H,9-12H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZNHOHXHOFQCB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
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